![molecular formula C20H10I2S5 B14193955 2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene CAS No. 922725-75-5](/img/structure/B14193955.png)
2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing sulfur and are known for their aromatic properties. This particular compound is characterized by the presence of iodine atoms attached to the thiophene rings, which can significantly influence its chemical behavior and applications.
Métodos De Preparación
The synthesis of 2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene typically involves multi-step organic reactions. One common method includes the iodination of thiophene derivatives followed by coupling reactions to form the desired compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability.
Análisis De Reacciones Químicas
2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the iodine atoms or the thiophene rings.
Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles replace the iodine atoms under suitable conditions. Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Aplicaciones Científicas De Investigación
2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of biosensors and diagnostic tools.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors, which are essential for the development of flexible electronic devices.
Mecanismo De Acción
The mechanism by which 2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene exerts its effects is largely dependent on its interaction with molecular targets. The iodine atoms and thiophene rings can engage in various types of bonding and interactions, influencing the compound’s reactivity and functionality. The pathways involved may include electron transfer processes, binding to specific receptors, or participating in catalytic cycles.
Comparación Con Compuestos Similares
When compared to other thiophene derivatives, 2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene stands out due to the presence of iodine atoms, which enhance its reactivity and potential applications. Similar compounds include:
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as an optical brightener and in photoluminescence experiments.
Thiophene-2-boronic acid pinacol ester: Used in organic synthesis and as a building block for more complex molecules. These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
922725-75-5 |
|---|---|
Fórmula molecular |
C20H10I2S5 |
Peso molecular |
664.4 g/mol |
Nombre IUPAC |
2,5-bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C20H10I2S5/c21-19-9-7-17(26-19)15-5-3-13(24-15)11-1-2-12(23-11)14-4-6-16(25-14)18-8-10-20(22)27-18/h1-10H |
Clave InChI |
BXDPGVZWQVDQBG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)I)C4=CC=C(S4)C5=CC=C(S5)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide,N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-3,3,3-trifluoro-2-hydroxy-2-Methyl-,(2R)-](/img/structure/B14193881.png)
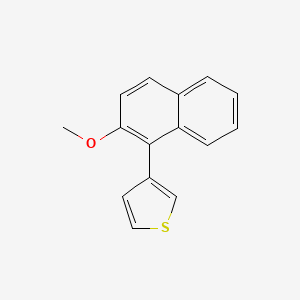
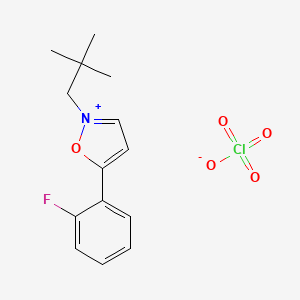
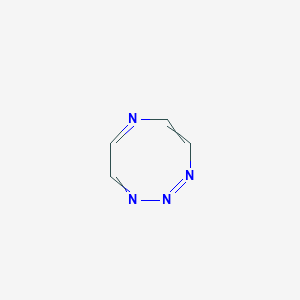
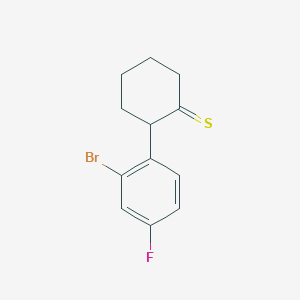
![1-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B14193908.png)
![5-[5-[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B14193915.png)
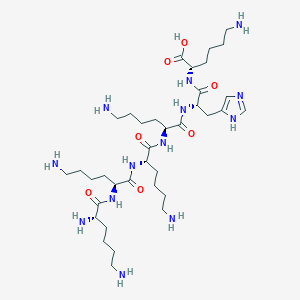
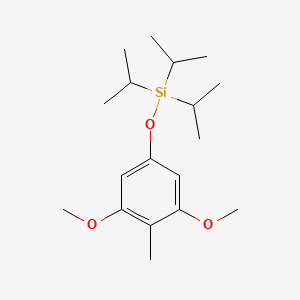
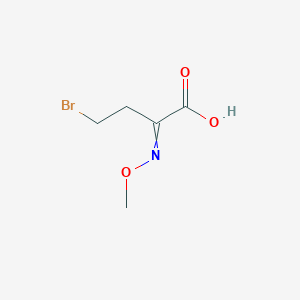
![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)
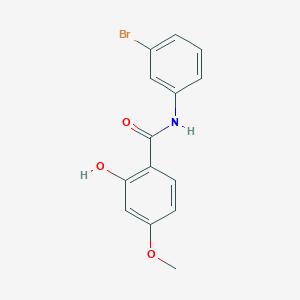
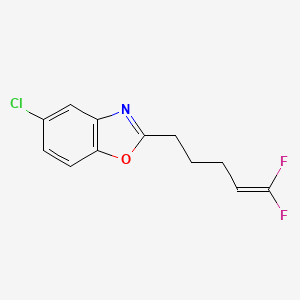
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
